1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Description
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene is a diarylethene derivative featuring two ethenyl-substituted benzene rings connected via a hexyl alkyl chain. The compound’s structure combines aromatic π-conjugation with a flexible aliphatic spacer, which may influence its aggregation behavior, solubility, and optoelectronic properties.
Properties
IUPAC Name |
1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-3-19-11-15-21(16-12-19)9-7-5-6-8-10-22-17-13-20(4-2)14-18-22/h3-4,11-18H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSRZRRETWQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550228 | |
| Record name | 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32927-54-1 | |
| Record name | 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene typically involves the reaction of 4-ethenylbenzyl chloride with 1,6-hexanediamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
- 1-Ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene (BVPE, CAS 48174-52-3) Structure: Shorter ethyl spacer instead of hexyl. Properties: Used as a photoresist monomer due to its crosslinking capability via ethenyl groups .
1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene (CAS 117923-34-9)
- Structure : Ethynyl linker instead of ethenyl; hexyl substituent on the second benzene ring.
- Properties : Used in liquid crystal displays (LCDs) and organic semiconductors due to the rigid ethynyl group .
- Key Difference : The ethynyl group provides rigidity and extended π-conjugation, whereas the ethenyl groups in the target compound may enable reversible photochemical reactions.
Substituent Variations
- 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 35684-12-9) Structure: Methoxy and ethynyl substituents. Key Difference: The absence of polar groups (e.g., methoxy) in the target compound may reduce solubility in polar solvents but increase compatibility with hydrophobic polymers.
- 1-Methoxy-4-((4-nitrophenyl)ethenyl)benzene (CAS 14064-58-5) Structure: Nitro and methoxy groups on opposing benzene rings. Properties: Nitro groups introduce strong electron-withdrawing effects, useful in nonlinear optical materials . Key Difference: The target compound’s lack of nitro or methoxy groups simplifies synthesis but limits electronic tunability.
Data Table: Comparative Analysis
Biological Activity
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene is an organic compound with the molecular formula C22H26, known for its unique structural features that include two ethenyl groups attached to a benzene ring, which is further linked to a hexyl chain. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential interactions with biomolecules and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the molecular targets involved. The compound's structural arrangement allows it to participate in significant biochemical pathways, which are crucial for its potential therapeutic properties.
Toxicological Profile
The toxicological profile of this compound remains under investigation. Compounds with similar structures have shown varying degrees of toxicity depending on their metabolic pathways. For example, benzene exposure has been linked to hematotoxicity and increased risks for conditions such as leukemia due to its metabolites' ability to induce oxidative stress and genetic damage . The assessment of this compound's safety profile is essential for determining its viability in pharmaceutical applications.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzene | C6H6 | Known carcinogen; affects hematopoietic system |
| 1-Ethenyl-4-[8-(4-ethenylphenyl)octyl]benzene | C22H26 | Potentially similar mechanism; under investigation |
| 4,4-Divinyl-p-biphenyl | C20H20 | Used in organic electronics; biological activity not well characterized |
This table illustrates how this compound compares with other structurally similar compounds. The unique features of this compound may confer distinct biological properties that warrant further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
